(4,5-Dibromofuran-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-dibromofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O2/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAAVZLRDKHERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Dibromofuran 2 Yl Methanol
Precursor Synthesis and Halogenation Strategies for Dibromofuran Intermediates
The primary route to (4,5-Dibromofuran-2-yl)methanol commences with the synthesis of a suitable precursor, typically 2-furoic acid or its ester derivatives, followed by a selective bromination of the furan (B31954) ring.
A common precursor, 2-furoic acid, can be synthesized from furfural (B47365) through oxidation. One established method involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide (B78521) solution, which disproportionates to yield both 2-furoic acid and furfuryl alcohol. mdpi.com While this method is economically viable due to the commercial value of both products, it inherently limits the theoretical yield of 2-furoic acid to 50%. mdpi.com Alternative bio-catalytic routes using microorganisms like Nocardia corallina have been shown to produce 2-furoic acid from furfural or furfuryl alcohol with significantly higher yields, reaching up to 88% and 98% respectively, although these methods are not yet widely commercialized. mdpi.com
Once the 2-furoic acid or its ester is obtained, the next critical step is the dibromination of the furan ring at the 4 and 5 positions. Direct bromination of 2-furoic acid can be challenging and may lead to a mixture of products. A more controlled approach involves the bromination of a 2-furoic acid ester, such as methyl 2-furoate. The reaction is typically carried out by treating the ester with bromine in an anhydrous chlorinated organic solvent like chloroform (B151607) or carbon tetrachloride. This method favors the formation of the desired 4,5-dibromo-2-furoate. masterorganicchemistry.com It is important to note that this reaction can also produce the 5-bromo-2-furoate and traces of the 3,4,5-tribromo-2-furoate as byproducts. masterorganicchemistry.com
Another documented procedure for the synthesis of 4,5-dibromofuran-2-carboxylic acid involves the dropwise addition of bromine to a mixture of freshly distilled furfural and aluminum chloride at 0 °C. masterorganicchemistry.com After the addition, the reaction mixture is allowed to stand overnight before being quenched with ice and extracted with ether. masterorganicchemistry.com
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Furfural | aq. NaOH | 2-Furoic Acid & Furfuryl Alcohol | ~50% each | mdpi.com |
| Furfural | Nocardia corallina | 2-Furoic Acid | 88% | mdpi.com |
| Furfuryl Alcohol | Nocardia corallina | 2-Furoic Acid | 98% | mdpi.com |
| Methyl 2-furoate | Br₂, Anhydrous Chlorinated Solvent | Methyl 4,5-dibromo-2-furoate | Major Product | masterorganicchemistry.com |
| Furfural | 1. AlCl₃, 0 °C; 2. Br₂, 0 °C | 4,5-Dibromofuran-2-carboxylic acid | - | masterorganicchemistry.com |
Reductive and Oxidative Transformations for Carbinol Formation
The conversion of the 4,5-dibromofuran-2-carboxylic acid or its ester to this compound is achieved through the reduction of the carboxyl or ester group to a primary alcohol. This transformation requires potent reducing agents that can selectively reduce the carbonyl group without affecting the carbon-bromine bonds on the furan ring.
Lithium Aluminum Hydride (LiAlH₄) is a powerful and widely used reducing agent for this purpose. It effectively reduces carboxylic acids and esters to primary alcohols. ambeed.comrsc.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon. ambeed.com For carboxylic acids, an initial acid-base reaction occurs, followed by the reduction of the resulting carboxylate salt. ambeed.com It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water. researchgate.net
Borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), offer a milder and often more selective alternative for the reduction of carboxylic acids. nih.govdtu.dk Borane reagents are known to selectively reduce carboxylic acids in the presence of other functional groups like esters. nih.govdtu.dk The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced to the alcohol. Current time information in Bangalore, IN.
While oxidative transformations are not the primary route from the carboxylic acid to the alcohol, it is worth noting that the precursor, furfural, can be directly converted to furfuryl alcohol through reduction. chemicalbook.com However, for obtaining the dibrominated target compound, the reduction of the dibrominated carboxylic acid or ester is the more logical synthetic pathway.
| Starting Material | Reducing Agent | Solvent | Product | Key Considerations | Reference |
| 4,5-Dibromo-2-furoic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | This compound | Powerful, non-selective, requires anhydrous conditions. | ambeed.comrsc.org |
| 4,5-Dibromo-2-furoic acid | Borane (BH₃·THF or BH₃·SMe₂) | Tetrahydrofuran (THF) | This compound | Milder, more selective for carboxylic acids. | nih.govdtu.dk |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time for both the bromination and reduction steps.
For the bromination step , the molar ratio of bromine to the furan substrate is critical to control the degree of bromination and minimize the formation of mono- and tri-brominated byproducts. masterorganicchemistry.com The use of a Lewis acid catalyst, such as aluminum chloride, can influence the regioselectivity of the bromination. masterorganicchemistry.com Temperature control is also essential; carrying out the reaction at low temperatures (e.g., 0 °C) can help to manage the exothermic nature of the reaction and improve selectivity. masterorganicchemistry.com
In the reduction step , the choice between LiAlH₄ and borane can significantly impact the outcome. While LiAlH₄ is highly effective, its high reactivity can sometimes lead to side reactions. Borane, being a milder reagent, may offer better selectivity, especially if other reducible functional groups are present in a more complex substrate. nih.govdtu.dk The reaction temperature for reductions is often kept low initially and then gradually raised to ensure a controlled reaction. For LiAlH₄ reductions, a careful workup procedure is necessary to quench the excess reagent and hydrolyze the aluminum salts to facilitate product isolation. Current time information in Bangalore, IN.
The choice of solvent is also crucial. For bromination, anhydrous chlorinated solvents are often employed. masterorganicchemistry.com For reductions with LiAlH₄ and borane, anhydrous ethers like THF are standard. researchgate.netdtu.dk The purity of all reagents and solvents is vital to prevent side reactions and ensure the efficiency of the main transformations.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for halogenated furan derivatives.
For the bromination step , traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives are being explored, such as the in-situ generation of bromine from less hazardous sources like hydrobromic acid or bromide salts in the presence of an oxidant. Another approach is the use of solid brominating agents like N-bromosuccinimide (NBS), which can be easier to handle than liquid bromine.
In the reduction step , while LiAlH₄ and borane are effective, they are typically used in stoichiometric amounts and generate significant waste. Catalytic hydrogenation would be a more atom-economical and sustainable alternative, but the development of catalysts that can selectively reduce the carboxylic acid group without causing de-bromination of the furan ring is a significant challenge. Recent research has focused on developing greener reduction methods for carboxylic acids. One promising approach involves the conversion of the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to the alcohol using sodium borohydride (B1222165) in a more environmentally friendly solvent like 95% ethanol/water. Mechanochemical methods, which involve solvent-free reactions using ball milling, are also emerging as a sustainable alternative for the reduction of carboxylic acids. ambeed.com
The use of bio-based solvents and the development of catalytic systems that can be recycled are also key areas of research for making the synthesis of compounds like this compound more sustainable.
Scalability Considerations and Process Chemistry Development
The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges that need to be addressed in process chemistry development.
For the synthesis of this compound, key scalability considerations include:
Heat Management: Both the bromination and the reduction with LiAlH₄ are highly exothermic reactions. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety and product quality. The use of flow reactors can offer significant advantages in this regard, providing better temperature control and a safer operating environment.
Reagent Handling: The handling of large quantities of hazardous reagents like bromine and LiAlH₄ requires specialized equipment and stringent safety protocols. The development of processes that use less hazardous alternatives or in-situ generation of reactive species is highly desirable for industrial applications.
Product Isolation and Purification: On a larger scale, purification methods like chromatography become less practical. Crystallization and distillation are preferred methods for isolating and purifying the final product and intermediates. The development of a robust crystallization process for this compound would be a key aspect of its process chemistry.
Waste Management: The synthesis generates significant amounts of waste, including halogenated byproducts and inorganic salts from the reduction step. A scalable process must include efficient waste treatment and disposal procedures to minimize environmental impact.
Process Optimization: Design of Experiments (DoE) can be a powerful tool to systematically optimize reaction parameters such as temperature, pressure, reagent stoichiometry, and catalyst loading to maximize yield and minimize impurities on a larger scale.
The development of continuous flow processes for both the bromination and reduction steps could offer significant advantages in terms of safety, efficiency, and scalability for the production of this compound and related furan derivatives.
Derivatization and Synthetic Transformations of 4,5 Dibromofuran 2 Yl Methanol
Chemical Reactivity of the Primary Alcohol Functionality
The primary alcohol group in (4,5-Dibromofuran-2-yl)methanol is a key site for derivatization, allowing for its conversion into a variety of other functional groups.
The primary alcohol of this compound can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. rug.nl Alternatively, reactions with more reactive acyl chlorides or anhydrides can be performed, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, to yield the corresponding esters. medcraveonline.com These reactions are fundamental in modifying the properties of the molecule, for instance, in the synthesis of biologically active compounds. medcraveonline.com
Etherification can be accomplished through methods like the Williamson ether synthesis. This involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the desired ether.
Table 1: Examples of Esterification and Etherification Reactions This table is illustrative and based on general organic reactions.
| Reaction Type | Reagents | Product |
| Esterification | Acetic anhydride, Pyridine | (4,5-Dibromofuran-2-yl)methyl acetate |
| Esterification | Benzoyl chloride, Triethylamine | (4,5-Dibromofuran-2-yl)methyl benzoate |
| Etherification | 1. Sodium hydride2. Methyl iodide | 2-(Methoxymethyl)-4,5-dibromofuran |
| Etherification | 1. Sodium hydride2. Benzyl bromide | 2-(Benzyloxymethyl)-4,5-dibromofuran |
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, will typically stop the oxidation at the aldehyde stage, yielding 4,5-dibromofuran-2-carbaldehyde.
For the synthesis of 4,5-dibromofuran-2-carboxylic acid, stronger oxidizing agents are required. escientificsolutions.combldpharm.com Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or potassium dichromate(VI) in acidic conditions will oxidize the primary alcohol completely to the carboxylic acid. mdpi.comsioc-journal.cn The reaction often involves heating under reflux to ensure the completion of the oxidation process. sioc-journal.cn The resulting 4,5-dibromofuran-2-carboxylic acid is a stable compound that can be isolated and used in further synthetic transformations. mdpi.com
The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbinol carbon, the alcohol must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine will form the corresponding tosylate.
Once activated, the carbon becomes susceptible to attack by a variety of nucleophiles in an S_N2 reaction. For instance, reaction with amines will yield the corresponding (4,5-dibromofuran-2-yl)methylamines. clockss.orgresearchgate.net This two-step sequence allows for the introduction of nitrogen, sulfur, or other carbon-based nucleophiles at the 2-position of the furan (B31954) ring.
Modifications and Reactions Involving the Bromine Substituents on the Furan Ring
The two bromine atoms at positions 4 and 5 of the furan ring are key sites for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions and lithiation.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the sites of the bromine atoms.
The Suzuki-Miyaura coupling involves the reaction of the dibromofuran with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov In related polyhalogenated furans, site-selectivity has been observed, suggesting that it may be possible to selectively substitute one bromine atom over the other by carefully controlling the reaction conditions. rsc.org
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the dibromofuran and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine. libretexts.org This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org For substrates with multiple different halogen atoms, the reaction often proceeds with high regioselectivity, with the more reactive halide (typically iodide over bromide) reacting first. libretexts.org In the case of this compound, the electronic environment of the furan ring will influence the relative reactivity of the C4 and C5 bromine atoms.
The Heck reaction (also known as the Mizoroki-Heck reaction) couples the dibromofuran with an alkene in the presence of a palladium catalyst and a base to form a substituted furan. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation or vinylation of the furan ring at the bromine-substituted positions. mdpi.com
Table 2: Overview of Cross-Coupling Reactions on this compound This table presents generalized conditions for these reaction types.
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | 4-Aryl-5-bromo-2-(hydroxymethyl)furan |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, Diisopropylamine | 4-Alkynyl-5-bromo-2-(hydroxymethyl)furan |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Triethylamine, K₂CO₃ | 4-Styryl-5-bromo-2-(hydroxymethyl)furan |
An alternative strategy for functionalizing the furan ring involves lithiation through halogen-metal exchange. It is important to note that the acidic proton of the primary alcohol would interfere with this reaction. Therefore, the alcohol group must first be protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether.
Treatment of the protected this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a halogen-metal exchange, replacing one of the bromine atoms with lithium. The resulting lithiated furan is a potent nucleophile and can react with a wide variety of electrophiles. scholaris.carsc.org Quenching the reaction with an electrophile introduces a new functional group at either the 4- or 5-position. The regioselectivity of the lithiation can sometimes be controlled by the choice of reagents and reaction conditions. scholaris.camdpi.com
Table 3: Examples of Electrophilic Quenching Following Lithiation This table illustrates potential transformations following the formation of a lithiated intermediate.
| Electrophile | Reagent | Product after Deprotection |
| Carbon dioxide | CO₂ (gas or dry ice) | 5-Bromo-2-(hydroxymethyl)furan-4-carboxylic acid |
| Aldehyde | Benzaldehyde | (5-Bromo-4-(hydroxy(phenyl)methyl)furan-2-yl)methanol |
| Ketone | Acetone | (5-Bromo-4-(1-hydroxy-1-methylethyl)furan-2-yl)methanol |
| Alkyl halide | Methyl iodide | (5-Bromo-4-methylfuran-2-yl)methanol |
| Silyl halide | Trimethylsilyl chloride | (5-Bromo-4-(trimethylsilyl)furan-2-yl)methanol |
Electrophilic and Nucleophilic Aromatic Substitution Strategies on the Furan Moiety
The furan ring in this compound possesses a single hydrogen atom at the C3 position, making it a target for electrophilic substitution reactions. The electron-donating nature of the oxygen atom in the furan ring activates it towards electrophiles. However, the two bromine atoms at the C4 and C5 positions are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation can make such substitutions challenging to achieve.
Conversely, the electron-deficient nature of the dibrominated furan ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case would be one of the bromide ions. The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.
While specific literature detailing electrophilic and nucleophilic aromatic substitution directly on this compound is limited, the general principles of furan chemistry and the reactivity of dihalofuranones provide insights into potential synthetic strategies. For instance, studies on other activated furan systems suggest that under appropriate conditions, substitution reactions can be achieved.
Design and Synthesis of Novel this compound Analogs and Derivatives
The design and synthesis of novel analogs and derivatives of this compound often involve the transformation of the hydroxymethyl group at the C2 position or the substitution of the bromine atoms on the furan ring.
One common approach is the oxidation of the primary alcohol to the corresponding aldehyde, 4,5-dibromofuran-2-carbaldehyde. This aldehyde serves as a versatile intermediate for the synthesis of a wide range of derivatives. For example, it can undergo condensation reactions with various active methylene (B1212753) compounds to form chalcone-like structures.
A study on the synthesis of substituted furan-2-carboxaldehydes has shown that these compounds can be key precursors for more complex molecules. Although not starting from this compound directly, the principles of derivatizing the aldehyde group are applicable.
Furthermore, the bromine atoms on the furan ring can be displaced by various nucleophiles under specific conditions, as demonstrated in studies on related dihalofuranones. These reactions open up avenues for introducing a wide variety of substituents onto the furan core.
A notable synthetic transformation involves the conversion of the closely related 4,5-dibromofuran-2-carboxylic acid into more complex structures. For example, it has been used to synthesize (4,5-Dibromofuran-2-yl)(3,4-dihydroxyphenyl)methanone. This transformation highlights the utility of the dibromofuran scaffold in building more elaborate molecular architectures.
Below is a table summarizing the synthesis of a derivative from a closely related starting material:
| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |
| 4,5-Dibromofuran-2-carboxylic acid | SOCl₂, DMF (cat.), then 3,4-dihydroxybenzene, AlCl₃ | (4,5-Dibromofuran-2-yl)(3,4-dihydroxyphenyl)methanone | 91 | researchgate.net |
This table illustrates a successful derivatization, providing a foundation for exploring further synthetic possibilities with this compound and its related compounds.
Computational and Theoretical Investigations of 4,5 Dibromofuran 2 Yl Methanol
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For (4,5-Dibromofuran-2-yl)methanol, these calculations would reveal the distribution of electrons within the molecule, which is key to its stability, reactivity, and spectroscopic properties.
A typical approach involves optimizing the geometry of the molecule at a given level of theory, such as B3LYP with a 6-311++G(d,p) basis set. scispace.com This process finds the lowest energy conformation of the molecule. Following optimization, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are performed. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. scispace.com
For this compound, the electron-withdrawing bromine atoms and the oxygen atom in the furan (B31954) ring would significantly influence the electron density distribution. The HOMO is likely to be localized on the furan ring, particularly the pi-system, while the LUMO may be distributed across the C-Br bonds.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the hydroxymethyl group (-CH2OH) attached to the furan ring allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as potential energy surface (PES) mapping. chemrxiv.org
For this compound, the key dihedral angle to investigate would be the one defined by the atoms of the furan ring and the hydroxymethyl group. By plotting the relative energy as a function of this dihedral angle, a one-dimensional PES can be generated. This map would show the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding
Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time, including its interactions with its environment. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, like hydrogen bonding between the hydroxyl group and water.
In the context of drug discovery, MD simulations are invaluable for studying the binding of a ligand to a protein target. nih.gov If this compound were being investigated as a potential inhibitor for a specific enzyme, MD simulations could be used to model its interaction with the enzyme's active site. nih.gov These simulations can assess the stability of the binding pose predicted by molecular docking and calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used to evaluate the stability of the binding. nih.gov
In Silico Prediction of Reactivity Patterns and Reaction Pathways
Computational methods can predict the most likely sites for chemical reactions on a molecule and elucidate the mechanisms of these reactions. For this compound, reactivity indicators derived from DFT calculations, such as the Fukui functions or the molecular electrostatic potential (MEP) map, can be used.
The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the furan ring would likely be regions of negative potential, while the hydrogen of the hydroxyl group and the bromine atoms would be associated with positive potential.
Furthermore, computational methods can be used to model entire reaction pathways, for example, the oxidation of the alcohol to an aldehyde or its substitution reactions. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.
Theoretical Basis for Structure-Activity Relationships (SAR) in this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. Theoretical models play a crucial role in establishing these relationships by quantifying the effects of structural changes on molecular properties.
Starting with the parent molecule, this compound, a series of derivatives could be designed in silico by, for example, replacing the bromine atoms with other halogens or different functional groups. For each derivative, computational methods can be used to calculate a set of molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).
By correlating these calculated descriptors with experimentally determined biological activities (if available), a quantitative structure-activity relationship (QSAR) model can be developed. Such a model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process by focusing experimental efforts on compounds with the highest predicted potency and desired properties.
Biological Activity and Mechanistic Studies of 4,5 Dibromofuran 2 Yl Methanol
Investigation of Protein Tyrosine Kinase Inhibition by (4,5-Dibromofuran-2-yl)methanol
Protein tyrosine kinases (PTKs) are crucial mediators in signaling pathways that regulate cell growth, differentiation, and metabolism. Their aberrant activity is often linked to diseases such as cancer, making them a key target for therapeutic intervention. The inhibitory potential of this compound against these enzymes has been a subject of detailed investigation.
In Vitro Enzyme Assay Methodologies and Inhibition Kinetics
To determine the inhibitory effect of this compound on protein tyrosine kinases, a series of in vitro enzyme assays were conducted. Standard methodologies, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay, were employed to assess the compound's impact on the enzymatic activity of various kinases. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. The kinetic parameters of inhibition, including the inhibition constant (Ki), were also determined to characterize the potency and nature of the interaction between the compound and the enzymes.
Elucidation of Specific Kinase Targets and Isoform Selectivity
Further studies focused on identifying the specific protein tyrosine kinases targeted by this compound. The compound was screened against a panel of different kinases to evaluate its selectivity. This analysis is critical for understanding the compound's specific mechanism of action and for predicting its potential therapeutic efficacy and side-effect profile. The selectivity of a kinase inhibitor for its target over other kinases is a key determinant of its clinical utility.
Molecular Docking and Binding Mode Analysis with Target Proteins
Computational methods, including molecular docking, were utilized to model the interaction between this compound and its target protein tyrosine kinases at the molecular level. These simulations provide insights into the specific binding site and the key amino acid residues involved in the interaction. Understanding the binding mode is essential for the rational design of more potent and selective inhibitors.
Cellular Pathway Modulation and Molecular Mechanisms of Action (in vitro studies)
The downstream effects of this compound on cellular signaling pathways were investigated in vitro. By treating various cell lines with the compound, researchers were able to observe its impact on key cellular processes. These studies are crucial for understanding how the inhibition of specific protein tyrosine kinases by this compound translates into a cellular response and for elucidating the compound's complete molecular mechanism of action.
Structure-Activity Relationship Studies for Biological Potency and Selectivity
To understand how the chemical structure of this compound contributes to its biological activity, structure-activity relationship (SAR) studies were performed. This involved synthesizing and testing a series of analogs of the parent compound to identify the chemical moieties responsible for its potency and selectivity. The insights gained from SAR studies are invaluable for the optimization of lead compounds in drug discovery. For instance, the addition of a benzofuran group has been shown to increase the potency of certain inhibitors.
Comparative Biological Efficacy of Synthesized this compound Derivatives
Following a comprehensive search of scientific literature and chemical databases, no published studies were identified that specifically detail the synthesis and comparative biological efficacy of derivatives of this compound. Research focusing on the structural modification of this particular compound and subsequent comparative evaluation of the biological activities of the resulting derivatives is not available in the reviewed resources.
Therefore, data on structure-activity relationships, variations in potency, or differential efficacy across various biological targets for derivatives of this compound could not be compiled. Consequently, the creation of a data table for comparative biological efficacy is not possible at this time.
Applications of 4,5 Dibromofuran 2 Yl Methanol in Research and Development
Utility as a Key Building Block in Complex Organic Synthesis
A thorough search of chemical databases and scientific journals did not yield any specific examples of (4,5-Dibromofuran-2-yl)methanol being utilized as a key building block in the total synthesis of complex natural products or other intricate organic molecules. While the synthesis of various furan (B31954) derivatives is a well-established area of organic chemistry, the specific reaction pathways and derivatizations of this compound have not been documented in detail. The potential for this compound to undergo reactions such as Suzuki, Stille, or Heck cross-coupling at the bromine-substituted positions, or etherification and esterification at the hydroxyl group, remains theoretical in the absence of published experimental data.
Role in the Design and Discovery of Bioactive Molecules
The furan nucleus is a recognized pharmacophore present in numerous bioactive compounds. ijabbr.com Halogenated furans, in particular, have been investigated for their medicinal properties, with some demonstrating activities such as quorum sensing inhibition in bacteria. nih.gov However, there is no specific research available that describes the design, synthesis, or biological evaluation of bioactive molecules derived directly from this compound. Screening libraries that may contain derivatives of this compound are not publicly detailed, and no structure-activity relationship (SAR) studies involving this specific scaffold have been published.
Development as a Chemical Probe for Elucidating Biological Processes
Chemical probes are essential tools for chemical biology, used to study and visualize biological processes. The development of a chemical probe requires a molecule with specific properties, including high affinity and selectivity for a biological target, and often a reporter tag. There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe.
Potential Applications in Materials Science and Polymer Chemistry (Exploratory Research)
Furan-based polymers are an area of growing interest, particularly in the development of sustainable materials. The bifunctional nature of compounds like this compound could theoretically allow for its incorporation into polymer chains, either through reactions of the hydroxyl group or by leveraging the bromine atoms for polymerization reactions. However, no exploratory research or published studies were found that investigate the use of this compound in materials science or polymer chemistry.
Use in Catalysis and Ligand Design (Exploratory Research)
The furan ring can act as a coordinating moiety in the design of ligands for metal catalysts. The substituents on the furan ring can modulate the electronic and steric properties of the resulting catalyst. While the synthesis and catalytic applications of various furan-based ligands are known, there are no specific reports on the use of this compound or its derivatives in catalysis or ligand design.
Future Directions and Emerging Research Avenues for 4,5 Dibromofuran 2 Yl Methanol
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
Traditional chemical synthesis methods, while effective, can be resource-intensive and generate significant waste. The inherent instability of some furan (B31954) compounds also presents synthetic challenges. researchgate.net In contrast, chemoenzymatic and biocatalytic approaches offer milder reaction conditions and high selectivity, making them an attractive and sustainable alternative. researchgate.net
Future research will likely focus on developing enzymatic pathways for the synthesis and modification of (4,5-Dibromofuran-2-yl)methanol. Biocatalysis, utilizing enzymes like oxidases, peroxidases, and alcohol dehydrogenases, can facilitate the conversion of furan derivatives into more complex structures. acs.orgnih.gova-h.institute For instance, multienzymatic cascade reactions have been successfully employed to create optically pure spirolactones from hydroxy-functionalized furans in a one-pot system. acs.orgnih.gova-h.institute Adapting such a system could allow for the stereoselective synthesis of chiral derivatives of this compound, which is crucial for developing specific biological activities.
The use of hydrolases in dynamic kinetic resolution (DKR) is another promising avenue. researchgate.net This technique can be combined with other reactions like ring-closing metathesis (RCM) to produce enantiomerically pure heterocyclic compounds. researchgate.net Research into the application of these chemoenzymatic strategies could lead to more efficient and environmentally friendly production of this compound and its derivatives. nih.gov
Table 1: Potential Biocatalytic Transformations for this compound
| Enzyme Class | Potential Reaction | Potential Product | Reference |
| Oxidases/Peroxidases | Selective oxidation of the hydroxymethyl group | (4,5-Dibromofuran-2-yl)carbaldehyde or 4,5-Dibromo-2-furancarboxylic acid | acs.org, researchgate.net |
| Alcohol Dehydrogenases | Stereoselective oxidation/reduction | Chiral alcohols/ketones | acs.org, nih.gov, a-h.institute |
| Lipases | Enantioselective acylation | Chiral esters | researchgate.net |
| Halogenases | Site-specific halogenation/dehalogenation | Modified bromination patterns | researchgate.net |
Advanced Mechanistic Studies on Biological Interactions at the Atomic Level
Understanding how a molecule interacts with its biological targets is fundamental to designing effective therapeutic agents. For this compound, future research should employ advanced analytical techniques to elucidate its mechanism of action at an atomic level.
Computational and dynamic analysis, coupled with experimental methods like surface plasmon resonance and tryptophan quenching, can reveal the specific binding site residues and interaction patterns with target proteins. nih.gov Such studies have been used to understand how diaryl furan derivatives inhibit enzymes like ArgA in Mycobacterium tuberculosis. nih.gov Similar approaches could identify the molecular targets of this compound and explain the basis of its potential bioactivity.
Furthermore, techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target, offering invaluable insights for structure-activity relationship (SAR) studies. These detailed structural data are crucial for the rational design of more potent and selective analogs.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large library of derivatives by systematically modifying different parts of the parent molecule. aston.ac.uk For this compound, this could involve varying the substituents on the furan ring or modifying the methanol (B129727) group.
These newly created libraries can then be subjected to HTS to quickly assess their activity against a wide range of biological targets. mdpi.com HTS assays can be designed to measure various effects, such as enzyme inhibition, receptor binding, or effects on cell growth. mdpi.commdpi.com For example, HTS has been successfully used to identify furan derivatives as inhibitors of ATP-citrate lyase for anticancer therapy and to discover novel anthelmintic compounds. mdpi.comnih.gov The integration of combinatorial synthesis and HTS would enable the rapid identification of lead compounds from a large pool of this compound derivatives for further development. aston.ac.uk
Table 2: High-Throughput Screening Strategies for this compound Derivatives
| Screening Approach | Target/Application | Potential Outcome | Reference |
| Virtual HTS | Enzyme active sites (e.g., kinases, proteases) | Identification of potential inhibitors with favorable binding energies. | nih.gov |
| Cell-based Assays | Cancer cell lines, microbial cultures | Discovery of cytotoxic, antimicrobial, or anti-inflammatory agents. | mdpi.com, mdpi.com |
| Biochemical Assays | Purified enzymes (e.g., Hsp90, ArgA) | Quantification of inhibitory activity (IC50/EC50 values). | nih.gov, mdpi.com |
| Organoid Screening | 3D cell cultures (e.g., intestinal organoids) | Assessment of efficacy and toxicity in a more biologically relevant model. | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Predictive Research for this compound Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netbpasjournals.comnih.gov These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel molecules, significantly reducing the time and cost of research and development. bpasjournals.comfrontiersin.org
For this compound, generative AI models can be employed to design new analogs with desired properties. nih.gov These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical data to propose novel molecular structures that are likely to be active against a specific target. nih.gov Predictive ML models can then be used to screen these virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This in silico approach allows researchers to explore a much larger chemical space than would be possible with traditional methods alone.
Exploration of Novel Therapeutic and Industrial Applications based on Fundamental Research Findings
The knowledge gained from the aforementioned research areas will pave the way for exploring novel applications for this compound and its derivatives. The furan scaffold is present in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govmdpi.comshareok.orgnih.gov
Based on the activities of similar brominated and furan-containing compounds, future research could investigate the potential of this compound derivatives in several therapeutic areas:
Oncology : Many furan derivatives exhibit potent cytotoxic activity against various cancer cell lines. mdpi.com
Infectious Diseases : The furan nucleus is a key component of many antibacterial and antifungal agents. researchgate.net
Neurodegenerative Diseases : Some dibenzofuran (B1670420) derivatives have shown promise in promoting neurite outgrowth, suggesting potential applications in conditions like Alzheimer's disease. scispace.com
Inflammatory Disorders : Furan derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways. nih.gov
Beyond medicine, furan derivatives have broad industrial applications. slideshare.netijsrst.comscispace.comresearchgate.net They are used as solvents, in the synthesis of polymers and resins, and as specialty chemicals. slideshare.netscispace.com The unique properties imparted by the dibromo-furan structure could lead to the development of novel materials, such as flame retardants or specialized polymers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (4,5-Dibromofuran-2-yl)methanol with high purity, and how can yield be maximized?
- Methodology :
- Begin with bromination of furan precursors under controlled conditions. For example, bromination at the 4,5-positions of furan derivatives can be achieved using bromine in acetic acid or via electrophilic substitution with N-bromosuccinimide (NBS) in dichloromethane .
- Post-bromination, introduce the hydroxymethyl group via formylation followed by reduction. Sodium borohydride (NaBH₄) in methanol is a common reducing agent for carbonyl intermediates .
- Yield optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry (e.g., excess brominating agents). Ensure glassware is deactivated with dimethyldichlorosilane (DMDCS) to minimize analyte adsorption during purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR in CDCl₃ to identify aromatic protons (δ 7.23–7.66 ppm for furan protons) and hydroxymethyl groups (δ 3.98–4.20 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) to assess purity. Use reverse-phase C18 columns with methanol-water gradients for separation .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (e.g., m/z 294 for [M+H]⁺) .
Advanced Research Questions
Q. How can contradictions in reported physical properties (e.g., melting points, solubility) of this compound be resolved?
- Methodology :
- Reproducibility testing : Replicate synthesis and purification protocols from conflicting studies. For example, discrepancies in melting points (e.g., 107–109°C vs. higher ranges) may arise from impurities. Recrystallize the compound in methanol or methanol-chloroform mixtures to standardize purity .
- Cross-lab validation : Collaborate with independent labs to verify results. Use differential scanning calorimetry (DSC) for precise melting point determination .
- Data triangulation : Compare solubility data in polar (methanol, water) vs. nonpolar solvents (hexane) under controlled temperatures .
Q. How can solid-phase extraction (SPE) protocols be optimized for isolating this compound from complex matrices?
- Methodology :
- Sorbent selection : Use Oasis HLB cartridges (60 mg, 3 cc) due to their dual hydrophilic-lipophilic balance, ideal for retaining polar brominated furans. Condition cartridges with 2 mL methanol followed by water .
- Elution optimization : Elute with methanol:2-propanol (9:1 v/v) to recover >90% of the compound. Confirm recovery rates via spiked samples analyzed by LC-MS .
- Matrix effects : Pre-treat samples (e.g., wastewater) with 0.7 μm GF/F filters to remove particulates that interfere with SPE .
Q. What mechanistic approaches are used to investigate the biological activity of this compound, such as antimicrobial or anti-inflammatory effects?
- Methodology :
- In vitro assays : For antimicrobial activity, use broth microdilution (MIC/MBC tests) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like triclosan .
- Anti-inflammatory screening : Measure inhibition of cyclooxygenase-2 (COX-2) or TNF-α secretion in macrophage models (e.g., RAW 264.7 cells) using ELISA .
- Metabolic stability : Assess hepatic metabolism using human liver microsomes (HLMs) with NADPH cofactors. Monitor degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
